5-amino-2-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes an amino group and a methoxyphenyl group. Pyrazolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- typically involves the reaction of appropriate hydrazines with β-diketones or their equivalents. One common method includes the cyclization of hydrazones derived from 4-methoxyphenylhydrazine and ethyl acetoacetate under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include substituted pyrazolones and hydrazine derivatives.
Scientific Research Applications
3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- can be compared with other pyrazolone derivatives such as:
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Known for its anti-inflammatory properties.
3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-phenyl-: Exhibits similar biological activities but lacks the methoxyphenyl group, which may influence its reactivity and applications.
The uniqueness of 3H-Pyrazol-3-one, 5-amino-2,4-dihydro-2-(4-methoxyphenyl)- lies in its specific substitution pattern, which can affect its chemical reactivity and biological activity.
Properties
CAS No. |
24630-93-1 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-amino-2-(4-methoxyphenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O2/c1-15-8-4-2-7(3-5-8)13-10(14)6-9(11)12-13/h2-5H,6H2,1H3,(H2,11,12) |
InChI Key |
JOSOROFXSKQGSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=N2)N |
Origin of Product |
United States |
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